REACTION_CXSMILES
|
[CH2:1]([CH:6](O)[C:7]1[O:11][CH:10]=[CH:9][CH:8]=1)[CH2:2][CH2:3][CH2:4][CH3:5].C(C1C(=O)CC([OH:23])C=1)CCCC>O>[CH2:1]([CH:6]1[CH:7]([OH:11])[CH:8]=[CH:9][C:10]1=[O:23])[CH2:2][CH2:3][CH2:4][CH3:5]
|
Name
|
2-n-pentyl-4-hydroxy-2-cyclopentenone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCC)C=1C(CC(C1)O)=O
|
Name
|
|
Quantity
|
33.6 g
|
Type
|
reactant
|
Smiles
|
C(CCCC)C(C1=CC=CO1)O
|
Name
|
|
Quantity
|
1680 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 100° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The reaction mixture was treated in the same manner as in Example 1
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC)C1C(C=CC1O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |